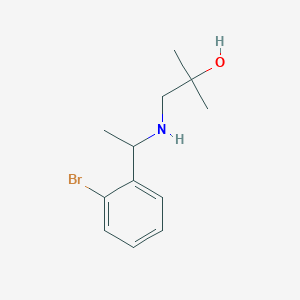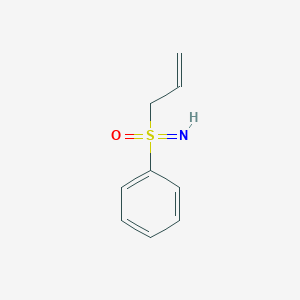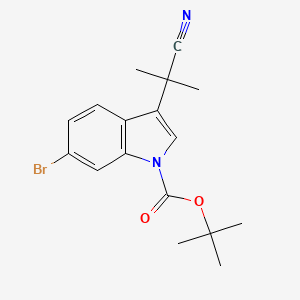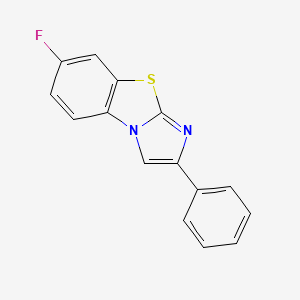
1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol is an organic compound featuring a bromophenyl group attached to an ethylamine moiety, which is further connected to a tertiary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol typically involves the following steps:
Bromination: The starting material, 2-bromophenyl, undergoes bromination to introduce the bromine atom at the desired position.
Alkylation: The brominated compound is then subjected to alkylation with ethylamine to form the ethylamine derivative.
Hydroxylation: Finally, the ethylamine derivative undergoes hydroxylation to introduce the tertiary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the ethylamine moiety can form hydrogen bonds with biological molecules. The tertiary alcohol group may also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
1-{[(1S)-1-(2-bromophenyl)ethyl]amino}-2-phenylpropan-2-ol: Contains a phenyl group instead of a methyl group.
2-Bromo-1-phenylethanol: Lacks the ethylamine moiety.
2-Bromo-1-(2-bromophenyl)ethanol: Contains an additional bromine atom.
Uniqueness: 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol is unique due to its combination of a bromophenyl group, ethylamine moiety, and tertiary alcohol. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C12H18BrNO |
|---|---|
Peso molecular |
272.18 g/mol |
Nombre IUPAC |
1-[1-(2-bromophenyl)ethylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9(14-8-12(2,3)15)10-6-4-5-7-11(10)13/h4-7,9,14-15H,8H2,1-3H3 |
Clave InChI |
YIALUGSYCYWBMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Br)NCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)




![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)

